(2R,3R)-N,2,3,4-tetrahydroxybutanamide
Description
(2R,3R)-N,2,3,4-Tetrahydroxybutanamide is a stereospecific amide derivative of butanamide, characterized by four hydroxyl groups and an amide functional group. Its molecular formula is C₄H₁₀N₂O₄, with a molecular weight of 150.13 g/mol.
Properties
Molecular Formula |
C4H9NO5 |
|---|---|
Molecular Weight |
151.12 g/mol |
IUPAC Name |
(2R,3R)-N,2,3,4-tetrahydroxybutanamide |
InChI |
InChI=1S/C4H9NO5/c6-1-2(7)3(8)4(9)5-10/h2-3,6-8,10H,1H2,(H,5,9)/t2-,3-/m1/s1 |
InChI Key |
SJYJPXDRLWCEKB-PWNYCUMCSA-N |
Isomeric SMILES |
C([C@H]([C@H](C(=O)NO)O)O)O |
Canonical SMILES |
C(C(C(C(=O)NO)O)O)O |
Synonyms |
D-threonohydroxamic acid threonohydroxamic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Butanamide Derivatives with Amino and Hydroxyl Groups
a. rel-(2R,3S)-2-Amino-N,3-Dihydroxybutanamide
- Molecular Formula : C₄H₁₀N₂O₃
- Molecular Weight : 134.13 g/mol
- Functional Groups: Amide, amino, two hydroxyl groups.
- Stereochemistry : (2R,3S) configuration.
- Key Differences: Fewer hydroxyl groups (two vs. Presence of an amino group instead of a hydroxyl at position 3. Safety data indicate stringent handling requirements for inhalation or dermal exposure .
b. (2R)-2-Amino-N,3,3-Trimethyl-N-(Phenylmethyl)butanamide
- Molecular Formula : C₁₄H₂₂N₂O
- Molecular Weight : 234.33 g/mol
- Functional Groups: Amide, amino, methyl, phenyl.
- Stereochemistry : (2R) configuration.
- Key Differences :
Ester Derivatives with Hydroxyl and Amino Groups
a. (2R,3S)-Methyl 3-Amino-2-Hydroxy-4-Phenylbutanoate
- Molecular Formula: C₁₁H₁₅NO₃
- Molecular Weight : 209.24 g/mol
- Functional Groups: Ester, amino, hydroxyl, phenyl.
- Stereochemistry : (2R,3S) configuration.
- Key Differences: Ester group replaces the amide, altering hydrolysis stability and reactivity. High-yield synthetic routes (up to 87%) suggest feasible scalability for analogs .
Structural and Functional Analysis Table
| Compound Name | Molecular Formula | Molecular Weight | Functional Groups | Stereochemistry | Key Features |
|---|---|---|---|---|---|
| (2R,3R)-N,2,3,4-Tetrahydroxybutanamide | C₄H₁₀N₂O₄ | 150.13 | Amide, four hydroxyls | (2R,3R) | High polarity, hydrogen-bonding capacity |
| rel-(2R,3S)-2-Amino-N,3-dihydroxybutanamide | C₄H₁₀N₂O₃ | 134.13 | Amide, amino, two hydroxyls | (2R,3S) | Lower solubility, amino functionality |
| (2R)-2-Amino-N,3,3-trimethyl-N-(phenylmethyl)butanamide | C₁₄H₂₂N₂O | 234.33 | Amide, amino, methyl, phenyl | (2R) | Hydrophobic, bulky substituents |
| (2R,3S)-Methyl 3-amino-2-hydroxy-4-phenylbutanoate | C₁₁H₁₅NO₃ | 209.24 | Ester, amino, hydroxyl, phenyl | (2R,3S) | Lipophilic, synthetic feasibility |
Research Findings and Implications
- Stereochemical Influence : The (2R,3R) configuration of the target compound likely enhances its interaction with chiral biological targets compared to (2R,3S) analogs .
- Solubility vs. Lipophilicity : The four hydroxyl groups in the target compound suggest superior aqueous solubility relative to phenyl- or fluorinated derivatives, making it a candidate for hydrophilic drug design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
